2-(Thiophen-3-yl)-1,3-dioxolane
Overview
Description
Thiophene and its derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. One of the common methods is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound that contains a sulfur atom at 1 position. It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Scientific Research Applications
Polymer Synthesis and Characterization : 2-(Thiophen-3-yl)-1,3-dioxolane derivatives have been used in polymer synthesis, with applications in thermal degradation studies. The degradation behavior of polymers containing 1,3-dioxolane rings has been extensively studied, providing insights into the thermal stability and degradation mechanisms of these materials (Coskun et al., 1998).
Organic Synthesis and Chemical Reactions : These compounds have been utilized in various organic reactions, including the synthesis of photochromic compounds and other complex organic structures. For instance, they have been involved in tandem processes in C-aryl ketenes and ketenimines, leading to the formation of unique chemical structures (Vidal et al., 2014).
Electrochemical Sensors : Derivatives of 2-(Thiophen-3-yl)-1,3-dioxolane have been used in the development of electrochemical hybridization sensors. These sensors have potential applications in biotechnology and medical diagnostics (Cha et al., 2003).
Material Science and Photovoltaic Applications : Modified forms of 2-(Thiophen-3-yl)-1,3-dioxolane have been explored for use in photovoltaic devices. Research into triplet sensitizer modification of polythiophene derivatives, for example, aims to increase the efficiency of bulk heterojunction photovoltaic devices (Ramidi et al., 2014).
Optical and Photochromic Properties : Some derivatives have shown promising applications in the field of optical recording, displaying photochromic behavior that is useful for data storage and other optical applications (Yang et al., 2006).
Antimicrobial Applications : Compounds containing 2-(Thiophen-3-yl)-1,3-dioxolane structures have been evaluated for their antimicrobial properties, providing a potential avenue for the development of new therapeutic agents (Gomha et al., 2018).
Electrochromic Devices : The derivatives have also been explored for their electrochromic properties, which are significant for applications in smart windows, displays, and other electrochromic devices (Hu et al., 2019).
Future Directions
properties
IUPAC Name |
2-thiophen-3-yl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-4-10-5-6(1)7-8-2-3-9-7/h1,4-5,7H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJKCZSSUHBMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311308 | |
Record name | 2-(3-Thienyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)-1,3-dioxolane | |
CAS RN |
13250-82-3 | |
Record name | 13250-82-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-Thienyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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